Methyl 6-chloro-5-vinylnicotinate
Description
Methyl 6-chloro-5-nitronicotinate (CAS: 104086-21-7) is a pyridine derivative with a methoxycarbonyl group at position 3, a nitro group at position 5, and a chlorine atom at position 4. Its IUPAC name is methyl 2-chloro-3-nitropyridine-5-carboxylate, and it is frequently utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive nitro and chloro substituents . The nitro group can serve as a precursor for subsequent reduction to an amine, while the chlorine atom offers opportunities for nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
methyl 6-chloro-5-ethenylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO2/c1-3-6-4-7(9(12)13-2)5-11-8(6)10/h3-5H,1H2,2H3 |
InChI Key |
GBZOIIBQUSMBOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-5-vinylnicotinate typically involves the esterification of 6-chloro-5-vinylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-chloro-5-vinylnicotinate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the vinyl group to an ethyl group.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Methyl 6-chloro-5-vinylnicotinate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a precursor for various functionalized nicotinic acid derivatives .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways .
Industry: The compound is also utilized in the production of agrochemicals and other industrial chemicals, where its reactivity and functional groups are advantageous for creating specialized products .
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-vinylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting or activating certain enzymes, thereby modulating biological pathways. The vinyl group and chlorine atom contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Based on structural and functional group similarities (derived from CAS registry data and synthetic relevance), the following compounds are most comparable to methyl 6-chloro-5-nitronicotinate:
Functional Group Analysis
Nitro vs. Amino Group: Methyl 6-chloro-5-nitronicotinate (nitro at C5) is a precursor for synthesizing methyl 5-amino-6-chloronicotinate (similarity 0.87), where the nitro group is reduced to an amine. The amino derivative has enhanced nucleophilicity, enabling coupling reactions in drug development . Applications: Nitro derivatives are often intermediates in antibiotic synthesis, while amino derivatives are used in kinase inhibitors .
Chlorine Positional Isomerism :
- Methyl 4,6-dichloro-2-methylnicotinate (CAS: 65973-52-6, similarity 0.74) differs in chlorine positions (C4 and C6) and lacks a nitro group. This alters reactivity, favoring electrophilic substitution at C2 or C4 .
Ester Group Variation :
- Ethyl 6-acetyl-5-chloronicotinate substitutes the methyl ester with an ethyl group and introduces an acetyl moiety at C6. The acetyl group enables ketone-specific reactions (e.g., condensations), while the ethyl ester may improve lipid solubility for agrochemical applications .
Halogen Diversity :
Physicochemical Properties
Limited data on exact properties (melting point, solubility) are available in the provided evidence. However:
- Methyl Esters : Generally exhibit moderate polarity, making them soluble in organic solvents like dichloromethane or THF .

- Nitro vs. Amino Derivatives: Nitro groups increase molecular polarity and reduce volatility compared to amino derivatives .
Notes on Data Limitations
- Similarity scores are derived from CAS registry algorithms and reflect structural rather than functional similarity .
Biological Activity
Methyl 6-chloro-5-vinylnicotinate is an organic compound belonging to the nicotinate family, characterized by its unique structural features, including a vinyl group and a chlorine atom. This compound has garnered interest due to its potential pharmacological effects, particularly in vascular regulation and metabolic processes.
Chemical Structure and Properties
This compound can be described by its molecular formula, which reflects its complex structure. The presence of both a vinyl group and a chlorine atom enhances its reactivity compared to other nicotinate derivatives. This unique combination allows for diverse chemical transformations, making it valuable in synthetic chemistry and potential pharmaceutical applications.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl Nicotinate | Lacks vinyl and chlorine | More stable; less reactive than this compound |
| Ethyl Nicotinate | Ethyl group instead of vinyl | Different reactivity profile; used in similar applications |
| Methyl 2-Vinylnicotinate | Contains a vinyl group but no chlorine | More reactive due to the presence of a double bond |
| Methyl 6-Chloro-5-Nitronicotinate | Contains nitro group instead of vinyl | Exhibits different biological activities due to nitro substitution |
Pharmacological Effects
Research indicates that this compound may exhibit vasodilatory effects , similar to other compounds in the nicotinate family. These effects are particularly relevant for therapeutic applications related to blood flow regulation. The compound's interaction with various receptors involved in vascular regulation is an area of ongoing investigation, with initial studies suggesting potential binding affinities that could lead to significant pharmacological benefits.
- Vasodilation Mechanism : The vasodilatory action is thought to be mediated through the release of prostaglandins, which induce relaxation of vascular smooth muscles. This mechanism is crucial for enhancing local blood flow, which can be beneficial in treating conditions related to poor circulation.
- Metabolic Pathways : this compound is implicated in pathways involving nicotinamide adenine dinucleotide (NAD) synthesis, which plays a critical role in cellular metabolism and energy production.
Future Directions
Ongoing research aims to further elucidate the biological activity of this compound. Key areas of focus include:
- Binding Affinity Studies : Understanding how this compound interacts with specific receptors could provide insights into its therapeutic potential.
- Comparative Studies : Investigating the biological activity of this compound against other nicotinate derivatives will help clarify its unique properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

